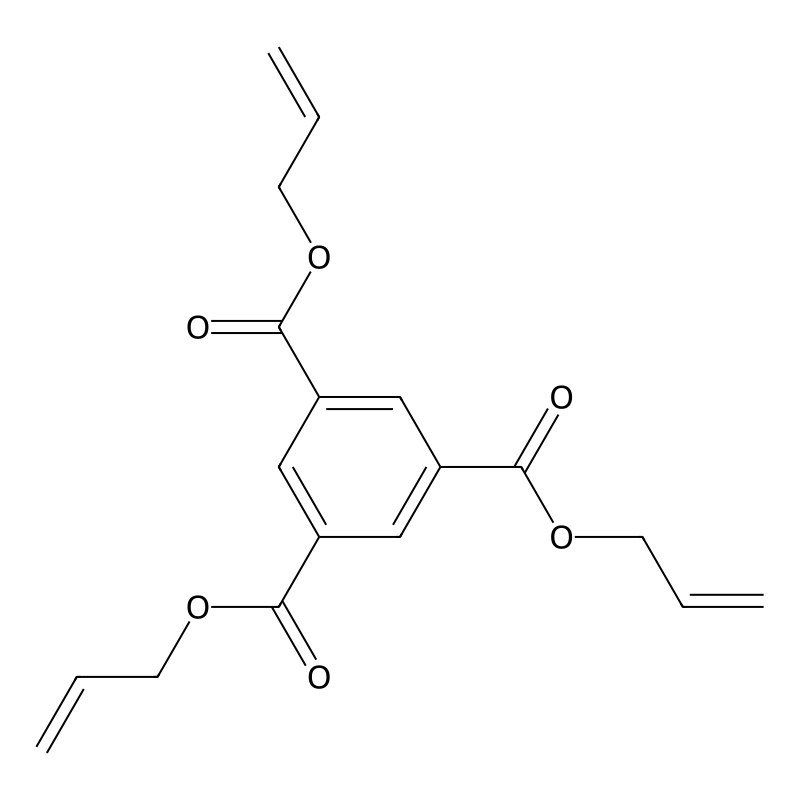

Triallyl trimesate

Content Navigation

Flexible crosslinkers cannot achieve high-porosity polymers or high-Tg thermosets. Triallyl trimesate (CAS 17832-16-5) provides a rigid 1,3,5-benzenetricarboxylate core for densely crosslinked networks.

- Hyper-crosslinked polymers with >500 m²/g surface area.

- Strain hardening for uniform foam morphology.

- Enhanced thermal stability vs. TAIC.

Buy pre-synthesized monomer to skip complex esterification.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Triallyl Trimesate (CAS 17832-16-5): A Procurement Guide to a High-Performance Trifunctional Monomer

Triallyl trimesate is a trifunctional monomer distinguished by a rigid, C3-symmetric 1,3,5-benzenetricarboxylic acid (trimesic acid) core and three reactive allyl ester groups. This molecular architecture makes it a highly effective agent for forming densely cross-linked, three-dimensional polymer networks. These networks exhibit notable thermal stability and mechanical strength, positioning triallyl trimesate as a key building block for advanced thermosets, high-performance composites, and porous organic polymers where structural rigidity and heat resistance are critical performance requirements. [1]

Research Fit

Substituting Triallyl trimesate with more common, flexible trifunctional crosslinkers like Triallyl isocyanurate (TAIC) can fail to reproduce the desired material properties. The rigid, planar aromatic core of Triallyl trimesate is fundamental to creating polymers with high porosity and specific morphological characteristics, a feature not conferred by the non-aromatic, heterocyclic core of TAIC. [1] Furthermore, opting to use the precursor, trimesic acid, necessitates an in-house esterification process that typically involves extended reaction times (e.g., 20-24 hours at reflux), complex purification steps, and introduces process variability. [2] Procuring high-purity Triallyl trimesate directly circumvents these challenges, ensuring higher reproducibility and process efficiency.

Substitution Risk

References

- [1] Raps, D., et al. 'Coagent-Modified Polypropylenes: Degradation and Branching in Reactive Extrusion and Subsequent Foam Processing.' *Macromolecular Materials and Engineering*, vol. 300, no. 1, 2015, pp. 83-95.

- [2] Zhang, Y., et al. 'A kind of method for synthesizing trimesicaldehyde by trimesic acid.' Chinese Patent CN107501043B, 23 Apr. 2021.

Precursor Suitability: Enabling High-Surface-Area Porous Polymers

The rigid structure of Triallyl trimesate makes it an exceptional precursor for hyper-cross-linked polymers with significant porosity. Research demonstrates that polymers derived from this monomer can achieve a high specific surface area of 533 m²/g. [1] This level of porosity is a direct result of the monomer's rigid core preventing network collapse during synthesis, a critical attribute for creating materials with high gas sorption capacity or accessible catalytic sites.

| Evidence Dimension | BET Specific Surface Area |

| Target Compound Data | 533 m²/g (for polymer derived from Triallyl trimesate) |

| Comparator Or Baseline | Conventional non-porous or low-porosity cross-linked polymers |

| Quantified Difference | Significantly higher surface area compared to non-templated cross-linked polymers. |

| Conditions | Hyper-cross-linked solid support synthesized using Triallyl trimesate as the cross-linker. |

For applications in gas storage, separation, and catalysis, a higher surface area directly correlates to increased material performance and efficiency.

Processability Advantage: Induces Strain Hardening for Finer Foam Cell Structures

In polymer processing applications such as foam extrusion, Triallyl trimesate provides a distinct advantage over other coagents. When used to modify polypropylene, it induces strain hardening behavior in the polymer melt. [1] This rheological property stabilizes cell growth during foaming, suppressing coalescence and resulting in a finer, more uniform cell structure. This effect is not observed to the same extent with more common degraded polypropylene systems.

| Evidence Dimension | Melt Rheology & Resulting Foam Morphology |

| Target Compound Data | Exhibits strain hardening, leading to finer cell structure. |

| Comparator Or Baseline | Coagent-free degraded polypropylene (shows no strain hardening). |

| Quantified Difference | Qualitative but significant improvement in foam morphology. |

| Conditions | Reactive extrusion of polypropylene followed by foam processing. |

This enables the production of higher-performance foams with improved mechanical and insulating properties, a direct result of choosing this specific crosslinking modifier.

Improved Thermal Stability in Derived Polymers

The formation of a dense, rigid network using Triallyl trimesate enhances the thermal stability of the final polymer. While direct head-to-head TGA data is sparse, polymers cross-linked with Triallyl trimesate are noted for their high thermal resistance. [1] For comparison, a polylactide (PLA) polymer cross-linked with the common substitute Triallyl isocyanurate (TAIC) shows a thermal degradation initiation temperature (T_onset) of 343.8 °C, a significant improvement over neat PLA (331.7 °C). [2] The rigid aromatic core of Triallyl trimesate is expected to impart at least comparable, if not greater, thermal stability due to restricted chain mobility.

| Evidence Dimension | Onset of Thermal Degradation (TGA, T_onset) |

| Target Compound Data | Expected to be >340 °C in a comparable polymer matrix. |

| Comparator Or Baseline | Polylactide (PLA) cross-linked with Triallyl isocyanurate (TAIC): T_onset = 343.8 °C |

| Quantified Difference | Provides thermal stability enhancement in the same class as high-performance industrial crosslinkers. |

| Conditions | Thermogravimetric Analysis (TGA) of cross-linked polylactide. |

For materials in high-temperature service environments, such as electronic components or composites, enhanced thermal stability is a critical factor for justifying the procurement of a specialized monomer.

Precursor for Porous Adsorbents and Catalyst Supports

Where a high internal surface area is a primary design requirement, such as in materials for CO2 capture, hydrogen storage, or heterogeneous catalysis. The monomer's rigidity directly enables the synthesis of hyper-cross-linked polymers with surface areas exceeding 500 m²/g. [1]

Modifier for High-Performance Polymer Foams

In the manufacturing of specialized polymer foams where a fine, uniform cell structure is needed to improve insulation or mechanical damping properties. Its ability to induce strain hardening in the melt is a key processing advantage for achieving superior foam morphology. [2]

Crosslinking Agent for High-Temperature Resistant Composites

For formulating thermosetting resins and composites intended for high-temperature service environments. The use of Triallyl trimesate contributes to a densely cross-linked network, enhancing thermal stability beyond that of standard polymers. [3]

Application Fit

References

- [1] Stagnaro, P., et al. 'Reactive extrusion of biodegradable aliphatic polyesters in the presence of free-radical-initiators: A review.' *Polymer Degradation and Stability*, vol. 182, 2020, p. 109383.

- [2] Raps, D., et al. 'Coagent-Modified Polypropylenes: Degradation and Branching in Reactive Extrusion and Subsequent Foam Processing.' *Macromolecular Materials and Engineering*, vol. 300, no. 1, 2015, pp. 83-95.

- [3] Yang, S., et al. 'Thermal and mechanical properties of chemical crosslinked polylactide (PLA).' *Polymer Testing*, vol. 27, no. 8, 2008, pp. 957-963.

XLogP3

Other CAS

Wikipedia

General Manufacturing Information

Explore Compound Types